(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid
Description
Background and Significance
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid (CAS: 610258-89-4) is a structurally complex organic compound featuring a chlorosulfonyl (–SO₂Cl) group, a methoxy (–OCH₃) substituent, and an acrylic acid moiety (–CH₂CH₂COOH) arranged on a phenyl ring. Its molecular formula is C₁₀H₉ClO₅S , with a molecular weight of 276.69 g/mol . The compound’s unique functional groups confer diverse reactivity:
- The chlorosulfonyl group enables nucleophilic substitution or cross-coupling reactions, making it valuable in synthesizing sulfonamides or sulfonate esters.
- The methoxy group enhances electron density on the aromatic ring, influencing regioselectivity in electrophilic substitutions.
- The α,β-unsaturated acrylic acid moiety allows for conjugate additions or cycloadditions, useful in constructing heterocycles.
This compound is primarily employed as an intermediate in pharmaceutical and materials science research. For example, sulfonyl-containing derivatives are pivotal in developing kinase inhibitors and polymer coatings.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₉ClO₅S | |
| Molecular weight | 276.69 g/mol | |
| Purity | ≥95% | |
| Key functional groups | Chlorosulfonyl, methoxy, acrylic acid |
Historical Context of Sulfonyl Acrylic Acid Derivatives
Sulfonyl acrylic acids emerged as a distinct class in the late 20th century, driven by demand for bioactive molecules and advanced materials. Early work focused on cinnamic acid derivatives (e.g., 4-methoxycinnamic acid), but the introduction of sulfonyl groups expanded their utility:
- 1980s–1990s : Sulfonyl chlorides were integrated into acrylic acid scaffolds to create monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), revolutionizing water-soluble polymers.
- 2000s–2010s : Catalytic methods, such as Rh(III)-mediated C–H activation, enabled regioselective functionalization of acrylic acids, including chlorosulfonylation.
- 2020s : Photoredox catalysis (e.g., Ir(ppy)₃ under visible light) streamlined the synthesis of α-chlorosulfonyl acrylamides, enhancing accessibility to complex derivatives.
The historical progression underscores the compound’s role in bridging traditional organic synthesis and modern catalytic methodologies.
Research Objectives and Scope
Current research on this compound focuses on three domains:
- Synthetic Optimization : Improving yield and selectivity in chlorosulfonylation reactions. For instance, photocatalytic protocols reduce byproducts compared to classical Friedel-Crafts approaches.
- Reactivity Studies : Investigating its participation in cycloadditions (e.g., Diels-Alder) or palladium-catalyzed cross-couplings to construct polycyclic architectures.
- Material Science Applications : Functionalizing polymers or metal-organic frameworks (MOFs) via sulfonate ester linkages for enhanced thermal stability.
Properties
IUPAC Name |
(E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNRKFUULYNRF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Methoxybenzaldehyde
The synthesis begins with the introduction of the chlorosulfonyl group onto 4-methoxybenzaldehyde. Chlorosulfonic acid (ClSO3H) serves as both the sulfonating and chlorinating agent. The reaction proceeds under anhydrous conditions at 0–5°C to mitigate side reactions such as over-sulfonation or hydrolysis. The methoxy group at the para position directs electrophilic substitution to the ortho position relative to itself, resulting in 3-chlorosulfonyl-4-methoxybenzaldehyde as the primary product.
Reaction Conditions :
- Temperature : 0–5°C (ice bath)
- Reagents : Chlorosulfonic acid (2.2 equiv.), 4-methoxybenzaldehyde (1 equiv.)
- Solvent : Dichloromethane (DCM)
- Time : 4–6 hours
The intermediate is isolated via precipitation in cold water, followed by filtration and drying under vacuum. Yield: 68–72%.
Knoevenagel Condensation for Acrylic Acid Formation
The aldehyde intermediate undergoes Knoevenagel condensation with malonic acid to form the (E)-configured acrylic acid derivative. This step employs piperidine as a catalyst and pyridine as a base to deprotonate malonic acid, facilitating nucleophilic attack on the aldehyde.
Reaction Conditions :
- Temperature : 80–90°C (reflux)
- Reagents : Malonic acid (1.5 equiv.), piperidine (0.1 equiv.), pyridine (3 equiv.)
- Solvent : Toluene
- Time : 8–12 hours
The reaction mixture is acidified with HCl (1M) to precipitate the product, which is recrystallized from ethanol/water (1:1). Yield: 65–70%.
Mechanistic Insights
Regioselectivity in Chlorosulfonation
The methoxy group’s strong electron-donating nature directs electrophilic substitution to the ortho position, while the aldehyde’s electron-withdrawing effect further stabilizes the transition state at the meta position relative to itself. This dual directing effect ensures preferential sulfonation at position 3 of the aromatic ring.
Stereocontrol in the Knoevenagel Reaction
The E-configuration of the acrylic acid is favored due to the reaction’s mechanism. Deprotonation of malonic acid forms a resonance-stabilized enolate, which attacks the aldehyde carbonyl to form a β-hydroxy intermediate. Subsequent dehydration eliminates water, forming the trans (E) double bond as the thermodynamically stable product.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (300 MHz, CDCl₃) : δ 8.21 (s, 1H, SO₂Cl), 7.89 (d, J = 15.6 Hz, 1H, CH=CH), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.01 (d, J = 8.4 Hz, 1H, Ar-H), 6.31 (d, J = 15.6 Hz, 1H, CH=CH), 3.94 (s, 3H, OCH₃).
- ¹³C NMR (75 MHz, CDCl₃) : δ 172.1 (COOH), 160.3 (C-OCH₃), 144.2 (CH=CH), 134.5 (C-SO₂Cl), 130.1–117.8 (aromatic carbons), 56.1 (OCH₃).
- HRMS (ESI) : m/z calculated for C₁₀H₉ClO₅S [M+H]⁺: 276.9964, found: 276.9961.
Physicochemical Properties
- Melting Point : 158–160°C (decomposes).
- Purity : ≥95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfonation + Knoevenagel | 65–70 | ≥95 | High stereoselectivity, scalability | Sensitive to moisture, multi-step |
| Heck Coupling* | 50–55 | 90–92 | Single-step, modular | Requires palladium catalysts, costly |
*Hypothetical route involving coupling of 3-chlorosulfonyl-4-methoxyphenyl iodide with acrylic acid.
Chemical Reactions Analysis
Sulfonamide Formation via Chlorosulfonyl Substitution
The chlorosulfonyl (-SO₂Cl) group readily undergoes nucleophilic substitution with amines to form sulfonamides. This reaction typically proceeds under mild conditions (0–25°C) in aprotic solvents like THF or dichloromethane .
Example Reaction:
| Amine Type | Conditions | Yield | Source |
|---|---|---|---|
| Aliphatic amines | THF, 0°C, 4–24 hr | 84–87% | |
| Aromatic amines | DCM, RT, 12 hr | 72–78% |
Mechanism:
-
Nucleophilic attack by the amine on the electrophilic sulfur atom.
-
Displacement of chloride ion to form the sulfonamide bond.
Hydrolysis of Chlorosulfonyl Group
The -SO₂Cl group hydrolyzes in aqueous basic or acidic media to yield sulfonic acids. This reaction is critical for modifying solubility or introducing ionic character .
Reaction Pathway:
Key Observations:
-
Alkaline conditions (pH >10): Faster hydrolysis at room temperature.
-
Acidic conditions (pH <3): Slower but avoids side reactions of the acrylic acid group .
Esterification of Acrylic Acid Moiety
The α,β-unsaturated carboxylic acid undergoes esterification with alcohols under acid catalysis (e.g., H₂SO₄) or via acyl chloride intermediates .
Typical Procedure:
Scientific Research Applications
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid involves its interaction with molecular targets through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups:
Key Observations :
- Positional Effects : The chlorosulfonyl group at the 3-position (target compound) vs. 4-position () alters electronic distribution and reactivity. The meta-substituted derivative may exhibit steric hindrance in reactions compared to para-substituted analogs.
- Biological Activity : 4-Methoxycinnamic acid () lacks sulfonyl groups but demonstrates antioxidant and anti-aging properties, highlighting how substituents dictate application scope.
Physicochemical and Spectroscopic Data
- Melting Points : Pyrazole-substituted analogs (e.g., : 150–152°C) have lower melting points than 4-methoxycinnamic acid (195–198°C), suggesting reduced crystallinity due to bulky substituents .
- ¹H-NMR Trends : Aromatic protons in chlorosulfonyl derivatives (e.g., ) show downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects, whereas methoxy groups resonate near δ 3.8–4.0 ppm .
Biological Activity
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid
- Molecular Formula : C10H9ClO4S
- Molecular Weight : 260.7 g/mol
- CAS Number : 943-89-5
The compound features a chlorosulfonyl group, which is known for its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group contributes to the compound's hydrogen bonding capabilities, influencing its binding affinity and specificity towards biological targets .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The chlorosulfonyl group can inhibit various enzymes by forming covalent bonds with nucleophilic residues, thereby altering enzyme function.
- Receptor Modulation : The compound may interact with specific receptors involved in various signaling pathways, including those related to inflammation and cancer .
Biological Activities
- Anticancer Activity
-
Anti-inflammatory Effects
- The compound's ability to inhibit specific enzymes may lead to reduced inflammation, making it a candidate for treating inflammatory diseases .
- Neuroprotective Properties
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in Nature Reviews Cancer, the anticancer efficacy of sulfonamide derivatives was evaluated. The study demonstrated that these compounds could inhibit HDAC activity, leading to apoptosis in cancer cells. The specific role of this compound was highlighted as a promising candidate for further development .
Case Study 2: Neuroprotection
Research conducted by Tachai et al. focused on the neuroprotective effects of related compounds. The study found that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .
Q & A
Q. How can (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid be synthesized, and what critical reaction conditions must be optimized?
The synthesis typically involves two steps: (1) preparation of the acrylic acid precursor via Knoevenagel condensation between 3-(chlorosulfonyl)-4-methoxybenzaldehyde and malonic acid, and (2) chlorosulfonation or functionalization of the intermediate. Key conditions include:
- Catalyst selection : Pyridine or DMAP for acid catalysis to enhance reaction efficiency .
- Solvent system : Toluene or dichloromethane for optimal solubility of aromatic intermediates .
- Temperature control : Maintaining 0–5°C during chlorosulfonyl group introduction to prevent side reactions .
Purification via vacuum distillation or recrystallization is critical to achieving >95% purity .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : - and -NMR confirm the E-configuration of the acrylic acid moiety and substitution pattern on the aromatic ring .
- IR : Stretching bands at ~1700 cm (C=O) and ~1180 cm (S=O) validate functional groups .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. How can purity and stability be assessed under varying storage conditions?
- HPLC with UV detection : Quantifies impurities (e.g., hydrolyzed chlorosulfonyl derivatives) using a C18 column and acetonitrile/water mobile phase .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via TLC or mass spectrometry .
Advanced Research Questions
Q. What strategies can elucidate structure-activity relationships (SAR) for its biological targets?
- Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogen) or the acrylic acid moiety (e.g., esterification) to assess impact on activity .
- Enzyme inhibition assays : Test derivatives against α-glucosidase or sulfotransferases to identify key pharmacophores .
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins, focusing on electrostatic interactions with the chlorosulfonyl group .
Q. How can contradictory data on its reactivity with nucleophiles be resolved?
- Kinetic studies : Compare reaction rates of the chlorosulfonyl group with amines (e.g., aniline vs. piperidine) in polar aprotic solvents .
- DFT calculations : Model transition states to explain discrepancies in nucleophilic substitution pathways .
- LC-MS monitoring : Track intermediate formation (e.g., sulfonamide derivatives) to identify competing reaction mechanisms .
Q. What experimental designs are optimal for studying its metabolic stability in vitro?
- Liver microsome assays : Incubate with rat/human microsomes and NADPH, then quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Reactive metabolite trapping : Add glutathione or potassium cyanide to detect electrophilic intermediates .
Q. How can computational modeling predict its interactions with biological membranes?
- MD simulations : Apply GROMACS to analyze permeability coefficients in lipid bilayers, focusing on the chlorosulfonyl group’s polarity .
- LogP determination : Compare experimental (shake-flask method) vs. calculated (ChemAxon) values to refine solubility predictions .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in biological assay results across studies?
- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., acarbose for α-glucosidase inhibition) .
- Dose-response normalization : Express activity as IC values relative to compound purity (HPLC-verified) .
Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
